molecular formula C21H22N2O4 B10984885 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B10984885
M. Wt: 366.4 g/mol
InChI Key: WYCLSRXAVZEXLT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a synthetic organic compound characterized by a benzodioxin ring fused to a piperidine-3-carboxamide core. The structure includes a phenyl group at position 2 of the piperidine ring and a methyl substituent at position 1, contributing to its stereochemical and electronic uniqueness.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-23-19(24)10-8-16(20(23)14-5-3-2-4-6-14)21(25)22-15-7-9-17-18(13-15)27-12-11-26-17/h2-7,9,13,16,20H,8,10-12H2,1H3,(H,22,25)

InChI Key

WYCLSRXAVZEXLT-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 2,3-Dihydro-1,4-Benzodioxin Fragment

The 2,3-dihydro-1,4-benzodioxin moiety is typically synthesized from catechol derivatives. A widely adopted method involves the cyclization of 1,2-dihydroxybenzene (catechol) with epichlorohydrin under basic conditions, yielding the benzodioxin ring . For example, treatment of catechol with epichlorohydrin in the presence of potassium carbonate produces 2,3-dihydro-1,4-benzodioxin-6-amine, which serves as a key intermediate . Alternative routes include Ullmann coupling or nucleophilic aromatic substitution to introduce substituents at the 6-position, such as amino or nitro groups, which are later functionalized into carboxamide linkages .

Table 1: Comparative Synthesis of 2,3-Dihydro-1,4-Benzodioxin Derivatives

Starting MaterialReagents/ConditionsProductYield (%)Reference
CatecholEpichlorohydrin, K₂CO₃, 80°C2,3-Dihydro-1,4-benzodioxin78
6-NitrobenzodioxinH₂, Pd/C, EtOH, rt6-Aminobenzodioxin92

Construction of the 1-Methyl-6-Oxo-2-Phenylpiperidine-3-Carboxamide Core

The piperidine ring is constructed via cyclization strategies, with electroreductive methods offering advantages in efficiency and scalability. As demonstrated by recent advances, imines derived from phenylacetone and methylamine undergo electroreductive cyclization with 1,3-dibromopropane in a flow microreactor, forming the piperidine skeleton with embedded substituents . This method achieves yields of 85–90% under optimized conditions (10 mA current, 25°C), outperforming traditional batch processes (60–70% yield) . Subsequent oxidation of the piperidine ring at the 6-position is achieved using potassium permanganate in acidic media, introducing the oxo group .

Amidation and Final Coupling

The carboxamide linkage between the benzodioxin and piperidine fragments is established through a two-step process:

  • Esterification : The piperidine-3-carboxylic acid is converted to its ethyl ester using thionyl chloride and ethanol .

  • Amidation : The ester reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous xylene at 150°C for 1 hour, yielding the target carboxamide . The absence of water is critical to prevent hydrolysis side reactions, which generate undesired benzothiazin-4-amine impurities .

Table 2: Amidation Optimization Parameters

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Xylene15018899
Toluene11036585
DMF10027290

Stereochemical Control and Purification

The stereochemistry at the 3-position of the piperidine ring is controlled using chiral auxiliaries or asymmetric hydrogenation. For example, (R)-BINAP ligands in combination with ruthenium catalysts enable enantioselective synthesis of the (S)-configured carboxamide, achieving 95% enantiomeric excess . Final purification employs recrystallization from ethanol or chromatographic techniques (silica gel, hexane/ethyl acetate), ensuring >98% purity .

Industrial-Scale Production Considerations

Large-scale synthesis leverages continuous flow reactors for cyclization and amidation steps, reducing reaction times and improving reproducibility . Automated systems enable real-time monitoring of parameters such as pH and temperature, minimizing batch-to-batch variability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further functionalization.

Key Reaction Pathway:
Carboxamide+H2OH+/OHCarboxylic Acid+Ammonia\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Ammonia}

Reagents & Conditions:

  • Acidic: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (80–100°C).

  • Basic: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous/organic solvent systems.

Research Findings:

  • Hydrolysis rates depend on steric hindrance from the piperidine ring and electronic effects of the benzodioxin substituent.

  • Products are characterized via ¹H/¹³C NMR and LC-MS to confirm conversion.

Reduction Reactions

The ketone group (6-oxo) is reducible to a secondary alcohol, enhancing solubility or altering bioactivity.

Key Reaction Pathway:
Ketone+NaBH4/LiAlH4Alcohol\text{Ketone} + \text{NaBH}_4/\text{LiAlH}_4 \rightarrow \text{Alcohol}

Reagents & Conditions:

  • Sodium borohydride (NaBH₄): Mild conditions (room temperature, ethanol/THF).

  • Lithium aluminum hydride (LiAlH₄): Vigorous reduction in anhydrous ether.

Research Findings:

  • Reduction preserves the benzodioxin and piperidine frameworks but increases polarity, as confirmed by HPLC retention time shifts.

Nucleophilic Substitution

The piperidine nitrogen and carboxamide oxygen serve as nucleophilic sites for alkylation or acylation.

Key Reactions:

  • Alkylation:
    NH+R-XN-R\text{NH} + \text{R-X} \rightarrow \text{N-R}
    Reagents: Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ .

  • Acylation:
    NH+R-COClN-COR\text{NH} + \text{R-COCl} \rightarrow \text{N-COR}
    Reagents: Acetyl chloride or benzoyl chloride in pyridine.

Research Findings:

  • Alkylation at the piperidine nitrogen improves metabolic stability in pharmacokinetic studies.

  • Acylated derivatives show enhanced enzyme-binding affinity in PARP inhibition assays (IC₅₀: 10–50 nM).

Oxidation Reactions

The benzodioxin ring undergoes oxidative cleavage under strong oxidizing conditions.

Key Reaction Pathway:
Benzodioxin+KMnO4Dicarboxylic Acid\text{Benzodioxin} + \text{KMnO}_4 \rightarrow \text{Dicarboxylic Acid}

Reagents & Conditions:

  • Potassium permanganate (KMnO₄): Acidic aqueous conditions (H₂SO₄).

  • Ozone (O₃): Followed by reductive workup (Zn/H₂O) for controlled cleavage .

Research Findings:

  • Oxidative degradation products are identified via FT-IR (C=O stretch at 1700 cm⁻¹) and GC-MS .

Enzyme-Mediated Modifications

The compound acts as a substrate or inhibitor in enzymatic systems:

Enzyme Interaction Biological Impact
PARP Competitive inhibition via carboxamide bindingAnticancer activity (IC₅₀: 15 nM)
Cholinesterase Acylation of catalytic serine residuePotential for Alzheimer’s therapy

Key Insights:

  • Kinetic Studies: PARP inhibition follows non-Michaelis-Menten kinetics, suggesting allosteric modulation.

  • Molecular Docking: Carboxamide forms hydrogen bonds with Tyr907 and Ser904 residues in PARP1.

Cyclization Reactions

Under dehydrating conditions, the carboxamide and ketone groups participate in intramolecular cyclization.

Key Reaction Pathway:
Carboxamide+KetonePCl5Oxazole Derivative\text{Carboxamide} + \text{Ketone} \xrightarrow{\text{PCl}_5} \text{Oxazole Derivative}

Reagents & Conditions:

  • Phosphorus pentachloride (PCl₅): Forms intermediate imidoyl chloride.

  • Heat (100–120°C): Drives cyclization .

Research Findings:

  • Cyclized products exhibit blue fluorescence under UV light, useful for tracking in bioimaging .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the benzodioxin C-O bonds, generating radical intermediates.

Key Reaction Pathway:
BenzodioxinhνRadical IntermediatesRecombination Products\text{Benzodioxin} \xrightarrow{h\nu} \text{Radical Intermediates} \rightarrow \text{Recombination Products}

Conditions:

  • UV light (254 nm) in acetonitrile .

Research Findings:

  • Radical trapping experiments with TEMPO confirm reaction mechanism .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various electrophiles. For instance, one method involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides followed by further derivatization with bromoacetyl compounds to yield the desired piperidine derivatives. This synthetic approach allows for the introduction of various substituents that can modulate biological activity .

Enzyme Inhibition

One of the primary applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is its potential as an inhibitor of specific enzymes:

  • Alpha-glucosidase Inhibition : This compound has shown promising results as an inhibitor of alpha-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Studies indicate that derivatives containing this core structure exhibit significant inhibitory effects, making them candidates for treating Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Research indicates that similar compounds exhibit activity against acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease (AD). The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive functions .

Therapeutic Implications

The therapeutic implications of this compound extend to:

Diabetes Management

Given its ability to inhibit alpha-glucosidase effectively, this compound could be developed into a therapeutic agent for managing blood glucose levels in diabetic patients. The structure's modifications may enhance selectivity and potency against specific glycosidases involved in glucose metabolism .

Cognitive Enhancement

The potential neuroprotective effects suggest that this compound could also be explored for treating cognitive impairments associated with neurodegenerative diseases like Alzheimer’s. By inhibiting AChE, it may help mitigate symptoms related to memory loss and cognitive decline .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of similar compounds:

StudyFindingsImplications
Synthesis and screening against alpha-glucosidase and AChEPotential for T2DM and AD treatment
Evaluation of glycoside hydrolase inhibitorsHighlights importance in diabetes management
Investigation into SERT activity for cognitive enhancementPossible use in depression-related cognitive impairments

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related benzodioxin derivatives and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Features Reported Activity/Use Source
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide C10H11NO3 Acetamide group Synthetic intermediate; no antibacterial activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide C25H25NO4S Sulfonamide, phenylpropyl chain Inactive against bacterial strains
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 Pyridine, dimethylaminomethylphenyl group Research use only; unvalidated for medical applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide C23H27N2O5S Piperidinyl-oxoethyl, benzenesulfonamide Potential CNS or enzymatic modulation
Target Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide C21H20N2O4 Piperidine-3-carboxamide, phenyl, methyl groups Hypothesized neuroactive or anti-inflammatory roles N/A
Key Observations:
  • Amide vs. Sulfonamide Groups : Compounds with carboxamide moieties (e.g., target compound) may exhibit different binding affinities compared to sulfonamide derivatives (e.g., ). Sulfonamides often target enzymes like carbonic anhydrase, whereas carboxamides are common in kinase inhibitors .
  • Piperidine vs.
  • Substituent Effects : The phenyl group at position 2 of the piperidine (target compound) could enhance lipophilicity and CNS penetration compared to simpler acetamide derivatives () .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that include the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides. The process typically employs reagents such as 4-methylbenzenesulfonyl chloride and lithium hydride in dimethylformamide (DMF) to achieve the desired product .

The compound's structure can be represented as follows:

C17H19N3O3\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Enzyme Inhibition

Research has shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes. Notably, compounds with similar structures have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase (AChE), which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance, certain synthesized sulfonamide derivatives demonstrated competitive inhibition against AChE with IC50 values indicating potent activity .

Lipid Peroxidation Inhibition

A series of related compounds have been identified as lipid peroxidation inhibitors. These compounds were found to be more effective than standard treatments like probucol. Specifically, some derivatives showed up to 45 times greater activity in inhibiting copper-induced peroxidation of low-density lipoproteins (LDL), highlighting their potential in cardiovascular protection .

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of N-(2,3-dihydro-1,4-benzodioxin) derivatives, it was found that specific structural modifications significantly enhanced their capacity to scavenge free radicals. This property is vital for preventing oxidative stress-related diseases .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of synthesized benzodioxin compounds. Results indicated that these compounds exhibited substantial antibacterial activity against various strains of bacteria, suggesting their utility in developing new antimicrobial agents .

Comparative Analysis of Biological Activities

Compound Target Enzyme IC50 Value Biological Activity
Compound Aα-glucosidase0.07 μMStrong inhibitor
Compound BAcetylcholinesterase0.5 μMModerate inhibitor
Compound CLDL peroxidation>45 times probucolHigh antioxidant activity

Q & A

Basic: What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide?

Answer:
The synthesis typically involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine derivative with a functionalized piperidine-carboxamide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while LiH or NaH may serve as bases to deprotonate intermediates .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC or HPLC .

Basic: How is structural characterization performed for this compound?

Answer:
A multi-technique approach ensures accurate structural assignment:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, piperidine methyl group at δ 1.2–1.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 343.1087 for C19H21NO5 derivatives) and fragments (e.g., cleavage at the amide bond) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement ) resolves stereochemistry and confirms the piperidine ring conformation .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:
Discrepancies between predicted and observed data (e.g., unexpected MS fragments or NMR shifts) require systematic analysis:

  • Isotopic pattern validation : Compare experimental vs. theoretical isotopic distributions (e.g., using Exact Mass tools ) to rule out impurities.
  • Dynamic NMR : For conformational isomers, variable-temperature NMR can coalesce split signals (e.g., piperidine ring puckering) .
  • Tandem MS/MS : Fragment ions (e.g., m/z 245 from benzodioxin cleavage) help distinguish regioisomers .
  • DFT calculations : Predict NMR chemical shifts or IR spectra to validate proposed structures .

Advanced: How to design a biological activity assay targeting enzyme inhibition?

Answer:
For enzyme inhibition studies (e.g., acetylcholinesterase or kinase targets):

  • Assay conditions : Use recombinant enzymes in buffer (pH 7.4, 37°C) with substrates like acetylthiocholine. Include positive controls (e.g., donepezil) and DMSO vehicle controls .
  • Dose-response curves : Test compound concentrations (0.1–100 µM) to calculate IC50 values. Triplicate measurements reduce variability .
  • Mechanistic validation : Perform kinetic assays (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
  • Counter-screens : Exclude off-target effects using related enzymes (e.g., butyrylcholinesterase) .

Advanced: How to analyze synthetic byproducts or degradation products?

Answer:
Byproduct identification ensures process optimization:

  • HPLC-MS profiling : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. MS/MS identifies structural motifs (e.g., oxidized benzodioxin derivatives) .
  • Stability studies : Accelerated degradation under stress conditions (heat, light, pH 3–9) reveals labile groups (e.g., amide hydrolysis) .
  • Isolation techniques : Preparative HPLC or centrifugal partition chromatography isolates minor components for NMR analysis .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .
  • Moisture control : Use desiccants (silica gel) in storage containers to inhibit hydrolysis .

Advanced: How to validate crystallographic data for polymorph screening?

Answer:

  • Screening methods : Use solvent evaporation (e.g., methanol/chloroform) or cooling crystallization to isolate polymorphs .
  • PXRD vs. SCXRD : Compare powder patterns with single-crystal data to confirm phase purity .
  • Thermal analysis : DSC/TGA identifies melting points and desolvation events (e.g., hydrate formation) .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates) .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical yield factors .

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